N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.17435614 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High Glass Transitions of New Polyamides and Polyimides
Research has demonstrated the synthesis of novel polyamides and polyimides involving a triphenylamine group, showcasing high glass transition temperatures. This study utilized a diamine monomer synthesized from 3,4-dimethylaniline and 4-fluoronitrobenzene, leading to polymeric materials with significant thermal stability and solubility in organic solvents. These materials have potential applications in the development of high-performance polymers with advanced thermal and solubility properties (Liaw et al., 2002).
Electrochromic Aromatic Polyamides
Another study focused on the synthesis of highly stable electrochromic aromatic polyamides containing triphenylamine moieties. These polyamides exhibited remarkable thermal stability and electrochromic properties, with potential applications in smart windows and displays (Liou & Chang, 2008).
Molecular Interaction with CB1 Cannabinoid Receptor
The molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor was investigated, highlighting its potential in medicinal chemistry for developing cannabinoid receptor antagonists. This research provides insight into the structural requirements for CB1 receptor binding and activity, which could inform the design of new therapeutic compounds (Shim et al., 2002).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
A study on lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate has revealed their capability as fluorescence sensors for benzaldehyde derivatives. This work underscores the role of specific organic frameworks in the development of sensitive materials for chemical sensing applications (Shi et al., 2015).
Constrained Analogues of Tocainide
Research into constrained analogues of tocainide, aiming at the development of skeletal muscle sodium channel blockers, has shown that these compounds exhibit enhanced potency and use-dependent block compared to tocainide. This work contributes to the search for effective antimyotonic agents (Catalano et al., 2008).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-5-10-19(12-15(14)2)23-20(25)17-4-3-11-24(13-17)21(26)16-6-8-18(22)9-7-16/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYFVPXZZUKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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